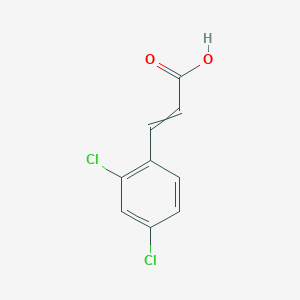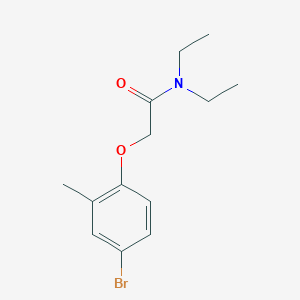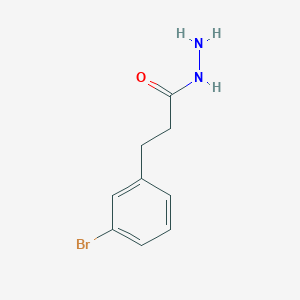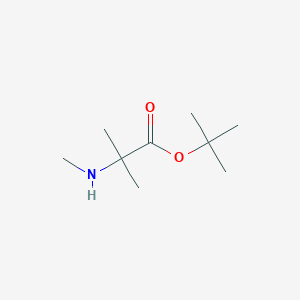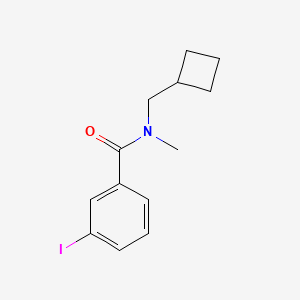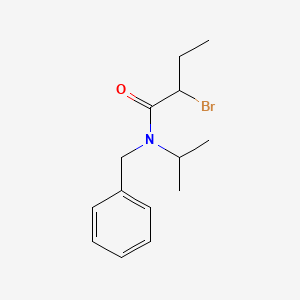
N-benzyl-2-bromo-N-isopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-bromo-N-isopropylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a bromine atom, and a propan-2-yl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-isopropylbutanamide typically involves the reaction of 2-bromobutanoyl chloride with N-benzylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-benzyl-2-bromo-N-isopropylbutanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: N-benzyl-2-hydroxy-N-(propan-2-yl)butanamide, N-benzyl-2-amino-N-(propan-2-yl)butanamide.
Reduction: N-benzyl-2-amino-N-(propan-2-yl)butanamide.
Oxidation: Benzaldehyde, benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-2-bromo-N-isopropylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its analgesic, antiallodynic, and anticonvulsant activities .
Medicine: The compound’s derivatives are explored for their potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-bromo-N-isopropylbutanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neuronal sodium channels and L-type calcium channels, thereby modulating their activity . This modulation can lead to the inhibition of psychomotor seizures and the relief of neuropathic pain.
Comparación Con Compuestos Similares
- N-benzyl-2-bromo-N-(propan-2-yl)benzamide
- N-benzyl-2-bromo-N-phenylbutanamide
Comparison: N-benzyl-2-bromo-N-isopropylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to N-benzyl-2-bromo-N-(propan-2-yl)benzamide, it has a butanamide backbone instead of a benzamide, which may influence its reactivity and biological activity. Similarly, N-benzyl-2-bromo-N-phenylbutanamide has a phenyl group instead of a propan-2-yl group, leading to different chemical and pharmacological characteristics.
Propiedades
IUPAC Name |
N-benzyl-2-bromo-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-13(15)14(17)16(11(2)3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXIFHNFWFYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=C1)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7859548.png)
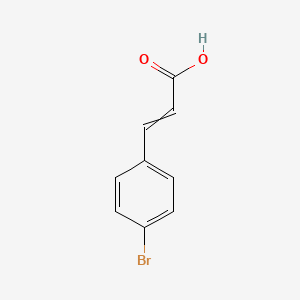
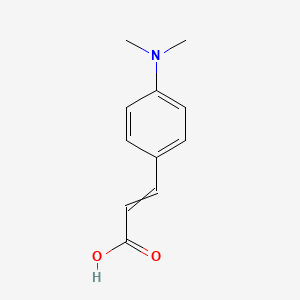
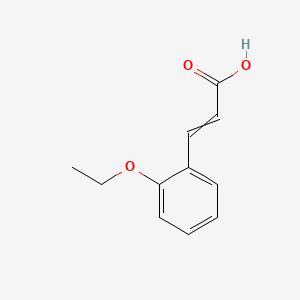
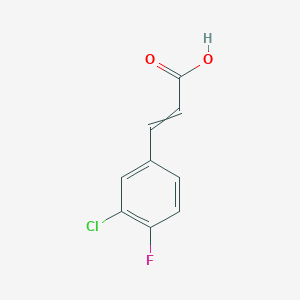
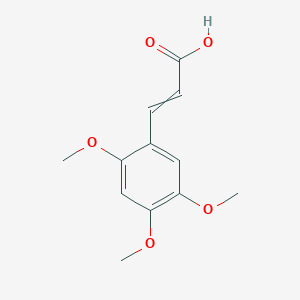

![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)
